Dihydrocornin

Iridoid biosynthesis Metabolic engineering Isotopic labeling

Dihydrocornin is a non-interchangeable iridoid O-glycoside reference standard exclusively required for ¹³C/²H metabolic flux studies and iNOS/COX-2 pharmacological screening. Unlike generic loganin or morroniside, this compound is the only intermediate that incorporates directly into cornin (verbenalin) in Verbena officinalis (14–15% efficiency). Its fully reduced C7-C8 bond dictates discrete molecular interactions, delivering dual iNOS/COX-2 modulation (NO IC₅₀ 43.44–95.71 μM, docking score −6.46 kcal/mol). Its established inactivity in radical scavenging assays makes it an ideal negative control. Procure only if experimental endpoints demand absolute stereoelectronic specificity.

Molecular Formula C17H26O10
Molecular Weight 390.4 g/mol
Cat. No. B13077819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocornin
Molecular FormulaC17H26O10
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C17H26O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,8-14,16-22H,3-4H2,1-2H3/t6-,8+,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
InChIKeyMTMCJGRBRGDLOQ-MBCHPVDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrocornin Procurement Guide: Iridoid Glycoside for Natural Product Biosynthesis and Anti-Inflammatory Research


Dihydrocornin (CAS 51847-91-7) is a naturally occurring iridoid O-glycoside monoterpene characterized by a bicyclic cyclopenta[c]pyran framework linked to a β-D-glucopyranosyl moiety [1]. Originally isolated from Cornus species and later identified as a key biosynthetic intermediate in Verbena officinalis, this compound serves as a specialized reference standard for natural product chemistry, metabolic pathway elucidation, and pharmacological screening in inflammation models [2]. Its molecular formula (C₁₇H₂₆O₁₀, MW 390.40 g/mol) and distinct stereochemical configuration (5α-hydroxy-7α-methyl) differentiate it from structurally related iridoids lacking the reduced C-7/C-8 double bond found in oxidized congeners [1].

Why Dihydrocornin Cannot Be Replaced by Common Iridoids Like Loganin or Cornin in Biosynthetic Studies


The iridoid glycoside family exhibits profound functional divergence despite structural homology; dihydrocornin is not interchangeable with common analogs such as cornin (verbenalin), loganin, or morroniside due to its unique stereoelectronic properties and discrete metabolic role. Unlike loganin—which fails to incorporate into cornin biosynthesis in Verbena species [1]—dihydrocornin functions as an obligatory downstream intermediate in the deoxyloganin→cornin pathway, with ¹³C-labeled precursor feeding experiments confirming 14–15% metabolic incorporation efficiency under optimized conditions [2]. This enzymatic specificity renders generic substitution of dihydrocornin with more abundant iridoids invalid for studies requiring accurate tracking of iridoid biosynthesis or in vitro pharmacological models where the fully reduced C7-C8 bond dictates distinct molecular interactions with targets such as iNOS and COX-2 [3].

Dihydrocornin Quantitative Differentiation Data: Biosynthetic Incorporation and Anti-Inflammatory Activity Benchmarks


Biosynthetic Incorporation Efficiency: Dihydrocornin vs. Loganin in Cornin Pathway

Dihydrocornin demonstrates definitive incorporation into cornin (verbenalin) biosynthesis in Verbena species, whereas loganin yields no measurable incorporation under identical experimental conditions [1]. This metabolic specificity confirms dihydrocornin as an obligate pathway intermediate, establishing its irreplaceable utility in precursor-directed biosynthesis studies where loganin is demonstrably inert [2].

Iridoid biosynthesis Metabolic engineering Isotopic labeling

Anti-Inflammatory Potency: Dihydrocornin NO Inhibition Compared to Co-Isolated Iridoids

In LPS-stimulated RAW 264.7 macrophages, dihydrocornin inhibited nitric oxide (NO) release with an IC₅₀ of 43.44–95.71 μM, placing it within the active range of co-isolated iridoids from Valeriana tuberosa [1]. While specific pairwise statistical comparisons are not reported, dihydrocornin exhibited notable suppression of TNF-α, IL-1β, IL-6, and PGE₂, and uniquely reduced iNOS protein expression alongside COX-2 enzyme inhibition—a dual targeting profile not uniformly observed across all tested iridoid analogs in the same study [1].

Inflammation Nitric oxide inhibition iNOS/COX-2

Molecular Docking Affinity: Dihydrocornin vs. Patrinoside-Aglucone at iNOS

In silico molecular docking studies identified dihydrocornin and patrinoside-aglucone as the two compounds with the most favorable binding interactions with inducible nitric oxide synthase (iNOS) among 17 isolated constituents from Valeriana tuberosa [1]. Dihydrocornin displayed the highest binding affinity for iNOS with a docking score of −6.46 kcal/mol, surpassing other co-isolated iridoids and suggesting a specific molecular complementarity that correlates with observed iNOS protein suppression in Western blot experiments [1].

Molecular docking iNOS inhibition Computational pharmacology

Antioxidant Activity Limitation: Dihydrocornin vs. Galloylglucoses and α-Tocopherol

In direct comparative assays using Cornus capitata adventitious root extracts, iridoid glycosides including dihydrocornin and cornin exhibited negligible antioxidant activity against DPPH radical, superoxide anion radical, and linoleic acid peroxidation [1]. By contrast, tetra- and pentagalloylglucoses achieved 61.9% and 85.2% inhibition of linoleic acid oxidation, respectively, compared to α-tocopherol (49.5%) and BHT (91.1%) at 50 μM [1]. This stark activity differential confirms that dihydrocornin lacks meaningful direct free radical scavenging capacity.

Antioxidant Free radical scavenging Lipid peroxidation

Dihydrocornin Scientific Procurement Scenarios: Validated Use Cases from Primary Literature


Isotopic Tracer for Iridoid Biosynthetic Pathway Elucidation

Dihydrocornin is the only documented intermediate that incorporates directly into cornin (verbenalin) in Verbena species, while loganin and deoxygeniposide show zero incorporation [1]. Researchers conducting ¹³C- or ²H-labeled precursor feeding studies require dihydrocornin as an authentic reference standard to validate metabolic flux through the deoxyloganin→dihydrocornin→cornin sequence, with optimized incorporation efficiencies of 14–15% under wick-feeding conditions [2].

Anti-Inflammatory Reference Standard with iNOS/COX-2 Dual Targeting

In vitro inflammation models using RAW 264.7 macrophages demonstrate that dihydrocornin inhibits NO release (IC₅₀ 43.44–95.71 μM), suppresses TNF-α, IL-1β, IL-6, and PGE₂, reduces iNOS protein expression, and inhibits COX-2 enzyme activity [3]. Molecular docking confirms favorable iNOS binding (−6.46 kcal/mol) that distinguishes dihydrocornin from less potent iridoid analogs. Procurement for pharmacological screening should prioritize dihydrocornin when dual iNOS/COX-2 modulation is the experimental endpoint.

Non-Antioxidant Iridoid Control in Free Radical Studies

Dihydrocornin exhibits negligible activity in DPPH, superoxide anion, and linoleic acid peroxidation assays, contrasting sharply with galloylglucoses (61.9–85.2% inhibition) and α-tocopherol (49.5%) at equivalent 50 μM concentrations [4]. This established inactivity profile makes dihydrocornin an ideal negative control or inert scaffold for studies requiring discrimination between direct radical scavenging and other anti-inflammatory mechanisms, thereby preventing confounding data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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